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Compound of Interest

Compound Name:
2-(4-Methoxy-phenoxy)-

propylamine, HCl

CAS No.: 1352305-22-6

Cat. No.: B2902091

Get Quote

Executive Summary & Structural Logic
2-(4-Methoxyphenoxy)propylamine (C₁₀H₁₅NO₂) is a structural analog of Class IB anti-

arrhythmic agents (e.g., Mexiletine). Unlike its isomer Mexiletine (1-phenoxy-2-propanamine),

this compound features a primary amine at the terminal position of a branched alkyl chain (Ar-

O-CH(CH₃)CH₂NH₂).

This structural nuance critically alters its fragmentation pattern compared to standard libraries.

[1] While Mexiletine yields a dominant ethyl-amine fragment (m/z 58), 2-(4-

Methoxyphenoxy)propylamine shifts fragmentation toward the methylene-imine ion (m/z 30)

and phenolic species. This guide provides the mechanistic basis for these transitions, ensuring

accurate identification in drug metabolism (DMPK) and impurity profiling.
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Property Value

Compound Name
2-(4-Methoxyphenoxy)propylamine

Hydrochloride

Free Base Formula C₁₀H₁₅NO₂

Monoisotopic Mass 181.1103 Da (Free Base)

Precursor Ion [M+H]⁺ m/z 182.12

Key Moiety
4-Methoxyphenol ether linked to 1-amino-2-

propane

Mechanistic Fragmentation Analysis (The "Why")
In Electrospray Ionization (ESI+), the molecule is protonated primarily at the aliphatic amine

nitrogen (

). Under Collision-Induced Dissociation (CID), three competing pathways dictate the spectrum.

Pathway A: Inductive Cleavage (Formation of Diagnostic
Amine)
Unlike secondary alkyl amines that stabilize charge via hyperconjugation (giving m/z 58), this

primary terminal amine undergoes

-cleavage to generate the unstable methylene-ammonium ion.

Mechanism: Charge retention on the nitrogen

Homolytic/Heterolytic cleavage of the

bond.

Observed Ion:m/z 30.03 (

).[1]

Note: This ion is often filtered out by low-mass cutoffs in trap instruments; use Q-TOF or

Triple Quad with wide scan ranges to observe.
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Pathway B: Proton Transfer & Ether Hydrolysis
(Phenolic Signature)
The ether oxygen acts as a secondary protonation site.[1] Upon activation, a proton transfer

from the ammonium group or the alkyl chain to the ether oxygen facilitates neutral loss of the

alkyl-amine chain.

Mechanism: Proton migration to ether O

C-O bond cleavage.[1]

Observed Ion:m/z 125.06 (Protonated 4-Methoxyphenol,

).[1]

Secondary Fragment: Further loss of methyl radical (

) from the methoxy group yields m/z 110 (radical cation) or m/z 109.[1]

Pathway C: Neutral Loss of Ammonia
Characteristic of primary amines, the loss of

(17 Da) occurs via an intramolecular substitution or elimination mechanism.

Mechanism: Nucleophilic attack by the ether oxygen on the

-carbon or simple elimination.[1]

Observed Ion:m/z 165.09 (

).[1]

Visualization: Fragmentation Pathways
The following diagram maps the precursor ion to its critical transitions.[1]
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Precursor Ion [M+H]+
m/z 182.12

(Protonated Amine)

Transition State A
(Inductive Cleavage)

 CID Activation

Transition State B
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Transition State C
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 alpha-cleavage
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m/z 165.09

[C10H13O2]+

 Loss of NH3 (-17 Da)

Fragment: Phenoxy Radical
m/z 109/110
[Loss of CH3]

 High Energy
(-CH3)

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation tree for 2-(4-Methoxyphenoxy)propylamine showing the

three primary divergence points: alpha-cleavage (m/z 30), ether hydrolysis (m/z 125), and

ammonia loss (m/z 165).

Experimental Protocol
Part A: Sample Preparation (Self-Validating)
Objective: Create a stable ionization environment that prevents in-source fragmentation while

ensuring sufficient signal.

Stock Solution (1 mg/mL):

Weigh 1.0 mg of 2-(4-Methoxyphenoxy)propylamine HCl.[1]

Dissolve in 1.0 mL Methanol (LC-MS Grade).
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Validation: Sonicate for 2 mins. Solution must be clear/colorless. If cloudy, add 10% Water.

[1]

Working Standard (1 µg/mL):

Dilute Stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid.

Why Formic Acid? The HCl salt will dissociate; Formic acid ensures the amine remains

protonated (

) for maximal ESI+ efficiency.

System Suitability Blank:

Prepare a blank of 50:50 MeOH:H2O + 0.1% FA.[1]

Criteria: No peaks > 1% of analyte intensity at m/z 182 or 125.[1]

Part B: Instrument Parameters (LC-MS/MS)
Platform: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 / Sciex Triple Quad).[1]
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Parameter Setting Rationale

Ionization Mode ESI Positive (+) Basic amine functionality.[1][2]

Capillary Voltage 3500 V
Standard for small molecules;

prevents arcing.[1]

Fragmentor/DP 100 - 135 V

High enough to decluster, low

enough to stop in-source

fragmentation of the ether

bond.[1]

Collision Energy (CE) Ramp: 10, 20, 40 eV

10 eV: Preserves m/z 182

parent.20 eV: Optimizes m/z

165 & 125.40 eV: Generates

m/z 30 & 110.[1]

Mass Range m/z 25 - 250
Critical: Must scan low enough

to catch m/z 30.

Part C: Data Acquisition Workflow

1. Direct Infusion
(5 µL/min)

2. Q1 Scan
(Verify m/z 182.1)

3. Product Ion Scan
(CE Ramp 5-50 eV)

4. Optimization
(Select Quant/Qual Ions)

Click to download full resolution via product page

Caption: Step-by-step method development workflow for optimizing transition monitoring.

Results Interpretation & Troubleshooting
Expected Mass Spectrum (Relative Intensity)
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m/z (Da) Identity
Relative
Abundance
(approx.)[1]

Interpretation

182.1 100% (Low CE)
Parent Ion.[1] Stable

at low energy.[1]

165.1 40-60%

First generation

fragment.[1] Confirms

primary amine.[1]

125.1 80-100% (Med CE)

Base Peak at >20 eV.

4-Methoxyphenol

cation.[1]

30.0 20-50% (High CE)

Diagnostic for primary

amine on terminal

carbon.[1]

Troubleshooting Guide
Problem: High background at m/z 182.

Cause: Contamination from plasticizers or solvent impurities.[1]

Fix: Use glass vials; check solvent grade.[1]

Problem: Missing m/z 30 fragment.

Cause: Low mass cutoff on ion trap or quadrupole transmission efficiency.[1]

Fix: Lower the "Low Mass Resolution" or "Start Mass" parameter.[1]

Problem: Signal instability.

Cause: HCl salt causing suppression or corrosion.[1]

Fix: Switch to Volatile Buffer (Ammonium Formate) if running LC.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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